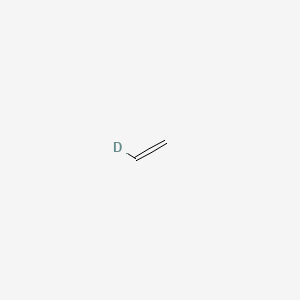

Ethylene-d1

描述

This compound has the molecular formula C₂H₃D and a molecular weight of 29.0593 g/mol . Ethylene-d1 is primarily used in scientific research, particularly in studies involving isotopic labeling and kinetic isotope effects.

属性

IUPAC Name |

deuterioethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4/c1-2/h1-2H2/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGSQFUCUMXWEO-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181305 | |

| Record name | Ethylene-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

29.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2680-00-4 | |

| Record name | Ethylene-d1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: Ethylene-d1 can be synthesized through various methods, including the deuteration of ethylene. One common method involves the reaction of ethylene with deuterium gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective replacement of a hydrogen atom with deuterium.

Industrial Production Methods: Industrial production of this compound is less common compared to its synthesis in research laboratories. it can be produced using similar methods as those used for ethylene, such as steam cracking of hydrocarbons, followed by isotopic exchange reactions to introduce deuterium. The process involves the use of deuterium gas and specialized catalysts to achieve the desired isotopic substitution .

化学反应分析

Types of Reactions: Ethylene-d1 undergoes similar chemical reactions as ethylene, including:

Oxidation: this compound can be oxidized to form ethylene oxide or acetaldehyde.

Reduction: It can be reduced to form ethane-d1.

Substitution: this compound can participate in substitution reactions where the deuterium atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, ozone, and potassium permanganate. The reactions typically occur under controlled temperature and pressure conditions.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum is commonly used for reduction reactions.

Substitution: Halogenation reactions using halogens like chlorine or bromine can lead to the formation of halogenated this compound derivatives.

Major Products Formed:

Oxidation: Ethylene oxide-d1, acetaldehyde-d1.

Reduction: Ethane-d1.

Substitution: Halogenated this compound derivatives such as chlorothis compound and bromothis compound

科学研究应用

Ethylene-d1 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

Chemistry: Used in studies of reaction mechanisms and kinetic isotope effects to understand the influence of isotopic substitution on reaction rates and pathways.

Biology: Employed in metabolic studies to trace the incorporation and transformation of ethylene in biological systems.

Medicine: Utilized in pharmacokinetic studies to investigate the metabolism and distribution of ethylene-containing drugs.

Industry: Used in the production of deuterated compounds for various industrial applications, including the synthesis of specialty chemicals and materials .

作用机制

The mechanism of action of ethylene-d1 is similar to that of ethylene. At the molecular level, this compound interacts with specific receptors and enzymes, leading to various biochemical and physiological effects. In plants, this compound binds to ethylene receptors, triggering a signal transduction pathway that regulates processes such as fruit ripening, flower wilting, and leaf abscission. The presence of deuterium can influence the rate of these processes due to the kinetic isotope effect, where the heavier isotope (deuterium) leads to slower reaction rates compared to hydrogen .

相似化合物的比较

Ethylene-d1 can be compared with other similar compounds such as:

Ethylene (C₂H₄): The non-deuterated form of ethylene, widely used in the chemical industry and as a plant hormone.

Ethane-d1 (C₂H₅D): A deuterated form of ethane, used in similar isotopic labeling studies.

Acetylene-d1 (C₂HD): A deuterated form of acetylene, used in studies of reaction mechanisms and isotope effects.

Uniqueness: this compound is unique due to the presence of deuterium, which provides valuable insights into reaction mechanisms and kinetic isotope effects. The isotopic substitution allows researchers to study the influence of mass and bond strength on chemical reactions, making it a valuable tool in both fundamental and applied research .

生物活性

Ethylene-d1, a deuterated form of ethylene, plays a significant role in various biological processes, particularly in plants. This article explores the biological activity of this compound, focusing on its mechanisms, effects on plant growth, and relevant case studies.

Overview of this compound

Ethylene is a simple hydrocarbon gas (C₂H₄) that acts as a plant hormone. This compound is a stable isotope-labeled version of ethylene, where one hydrogen atom is replaced with deuterium. This modification allows for enhanced tracking and analysis in biological systems without altering the fundamental properties of the compound.

Ethylene influences numerous physiological processes in plants, including:

- Fruit Ripening : Ethylene is critical for the ripening process in fruits. It regulates the expression of genes involved in softening, color change, and flavor development.

- Stress Responses : Ethylene plays a role in plant responses to environmental stresses such as drought and flooding. It can modulate root growth and enhance tolerance to hypoxia by regulating gene expression related to stress responses .

- Cell Growth Regulation : Ethylene affects cell division and elongation. It has been shown to downregulate genes associated with cell proliferation while promoting others that facilitate growth cessation under stress conditions .

1. Ethylene and Rubber Production

A study conducted on rubber-producing plants demonstrated that ethylene treatment significantly altered protein expression in laticifer latex. Proteomics analysis revealed 143 ethylene-responsive proteins, including mitogen-activated protein kinases and rubber elongation factors, indicating ethylene's role in enhancing rubber production . The findings are summarized in Table 1.

| Protein Name | Function | Change in Expression |

|---|---|---|

| Mitogen-Activated Protein Kinase (MAPK) | Signal transduction | Increased |

| Rubber Elongation Factor | Rubber synthesis | Increased |

| Esterase | Metabolism | Decreased |

2. Ethylene-Induced Growth Enhancement

Research on Arabidopsis thaliana showed that pretreatment with ethylene led to significant increases in root growth and overall plant height upon exposure to light. This study highlighted that ethylene-mediated metabolic priming resulted in enhanced photosynthesis and carbohydrate accumulation . The metabolic changes observed included:

- A 266% increase in glucose levels.

- A 446% increase in sucrose/trehalose.

- An 87% increase in starch content.

Research Findings

Recent findings indicate that ethylene signaling pathways are crucial for mediating growth responses:

- EIN2 and EIN3/EIL1 Pathways : These pathways are essential for the ethylene response, influencing gene expression related to growth enhancement .

- Gene Regulation : Ethylene regulates various genes associated with cell wall modification and hormone signaling, impacting overall plant morphology and stress tolerance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。